Trixylyl phosphate

Catalog No.
S3712696
CAS No.
3862-12-2
M.F
C24H27O4P
M. Wt
410.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trixylyl phosphate

CAS Number

3862-12-2

Product Name

Trixylyl phosphate

IUPAC Name

tris(2,4-dimethylphenyl) phosphate

Molecular Formula

C24H27O4P

Molecular Weight

410.4 g/mol

InChI

InChI=1S/C24H27O4P/c1-16-7-10-22(19(4)13-16)26-29(25,27-23-11-8-17(2)14-20(23)5)28-24-12-9-18(3)15-21(24)6/h7-15H,1-6H3

InChI Key

KOWVWXQNQNCRRS-UHFFFAOYSA-N

solubility

Insoluble (NTP, 1992)
log Kow= 5.63; water solubility= 0.89 ppm at 25 °C /Kronitex TXP/
Sol in benzene, hexane, and chloroform.
0.002% by weight in water at 85 °C
In water, 0.89 ppm at 25 °C
Water solubility = 0.72 mg/L using OECD 105 method

Canonical SMILES

CC1=CC(=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)C)C)OC3=C(C=C(C=C3)C)C)C

The exact mass of the compound Trixylenyl phosphate is 410.16469634 g/mol and the complexity rating of the compound is 491. The solubility of this chemical has been described as insoluble (ntp, 1992)log kow= 5.63; water solubility= 0.89 ppm at 25 °c /kronitex txp/sol in benzene, hexane, and chloroform.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78488. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Trixylyl phosphate (TXP; CAS 3862-12-2) is a high-performance triaryl phosphate ester utilized primarily as a fire-resistant hydraulic fluid, an extreme-pressure (EP) anti-wear lubricant additive, and a flame-retardant plasticizer for engineering resins. Characterized by its high thermal stability (decomposition >300°C), low volatility, and high hydrolytic resistance, TXP is a critical component in electro-hydraulic control (EHC) systems in steam turbines and high-temperature polymer compounding. As a fully substituted xylenol derivative, it provides a robust carbonaceous tribofilm under boundary lubrication conditions while maintaining a stable acid value (≤0.1 mgKOH/g) to prevent equipment corrosion [1].

Procurement Fit

Fire-resistant hydraulic fluid base stock for EHC systems
Flame-retardant plasticizer for flexible PVC compounds
Ashless anti-wear additive in high-performance lubricants

Substituting TXP with generic triaryl phosphates, such as triphenyl phosphate (TPP) or tricresyl phosphate (TCP), introduces severe performance and safety liabilities. TPP exhibits significantly higher volatility and lower hydrolytic stability, leading to rapid evaporative loss and acidic breakdown in high-temperature turbine environments or during polymer extrusion. Conversely, TCP—while offering similar extreme-pressure lubricity—contains ortho-cresol isomers (e.g., TOCP) that are notorious for causing delayed neurotoxicity and reproductive harm. TXP’s specific xylenol-based structure sterically hinders the formation of the toxic cyclic metabolites associated with ortho-cresols, while simultaneously offering a higher boiling point (>490°C) and higher thermal stability compared to TPP. Consequently, for applications requiring both high-temperature endurance and a safer toxicological profile, generic substitution is unviable [1].

Substitution Risk

Physical Property Mismatch

Melting point and boiling point differences vs TCP or TPP may shift low-temperature fluidity and thermal ceiling expectations.

Toxicological Profile Divergence

Reproductive toxicity (SVHC) classification for TXP differs from ortho-isomer neurotoxicity concerns in TCP; risk assessments are compound-specific.

Regulatory Status Variance

TXP is an SVHC under EU REACH requiring authorization for use, while other triaryl phosphates may have different or no equivalent classification.

Thermal Stability and Volatility Suppression

In high-temperature environments, the volatility of a phosphate ester dictates its operational lifespan and safety. TXP exhibits a boiling point exceeding 490°C at atmospheric pressure and a flash point ≥230°C, significantly outperforming TPP and TCP. Vacuum evaporation studies demonstrate that TXP maintains structural integrity and resists outgassing at temperatures where TPP rapidly volatilizes and TCP suffers evaporative loss [1].

Evidence DimensionBoiling Point and Evaporative Volatility
Target Compound DataTXP: Boiling point >490°C (760 mmHg); Flash point ≥230°C.
Comparator Or BaselineTPP/TCP: Lower boiling points (TPP ~244°C at 10 mmHg) and higher vapor pressures (TCP ~10^-6 Torr at RT).
Quantified DifferenceTXP exhibits near-zero evaporative loss at standard processing temperatures compared to the rapid outgassing of TPP and TCP.
ConditionsVacuum evaporation tests and high-temperature polymer compounding.

Lower volatility ensures that TXP does not outgas during high-temperature polymer extrusion or evaporate from open hydraulic reservoirs, extending fluid lifespan.

Physical properties vs TCP
Head-to-head
TXP
m.p. −38°C
b.p. 243–265°C
TCP
liquid
b.p. 420°C
Lower melting point supports low-temperature fluidity assessment.
Boiling point difference relevant for high-temperature limits.

Neurotoxicity Avoidance

The commercial viability of triaryl phosphates is heavily constrained by their neurotoxic potential. TCP contains ortho-cresol isomers (TOCP) that metabolize into neurotoxic saligenin cyclic phosphates. TXP, being derived from xylenol (dimethylphenol), utilizes steric hindrance to block this specific metabolic pathway. Consequently, TXP avoids the severe delayed neurotoxicity associated with the 0.01-0.3% ortho-isomers found in commercial TCP blends, offering a significantly safer handling profile [1].

Evidence DimensionFormation of neurotoxic cyclic phosphate metabolites
Target Compound DataTXP: Xylenol structure prevents saligenin cyclic phosphate formation.
Comparator Or BaselineTCP: Contains ortho-cresol isomers causing delayed neurotoxicity.
Quantified DifferenceTXP eliminates the specific neurotoxic mechanism inherent to ortho-alkylated aryl phosphates.
ConditionsMammalian toxicity models and occupational exposure assessments.

Procuring TXP mitigates severe occupational health risks and regulatory compliance issues associated with TCP handling in industrial fluid formulation.

Vapor pressure vs TPP
Head-to-head
5.15 × 10⁻⁸ mm Hg at 30°C
~5×10⁷ times lower than TPP (1 mm Hg at 193.5°C)
Exceptionally low volatility reported; emission-sensitive applications may benefit.
Comparative context from NCBI database.

Hydrolytic Stability and Acid Control

In steam turbine applications, the ingress of moisture can cause phosphate esters to hydrolyze into corrosive phosphoric acids. TXP demonstrates enhanced hydrolytic stability due to the protective steric shielding of its dimethylphenyl groups. It consistently maintains an acid value of ≤0.1 mgKOH/g under operational stress, whereas less substituted phosphates like TPP degrade rapidly, leading to exponential acid generation and equipment damage [1].

Evidence DimensionAcid Value Maintenance
Target Compound DataTXP: Maintains acid value ≤0.1 mgKOH/g under prolonged moisture exposure.
Comparator Or BaselineLower alkyl/aryl phosphates (e.g., TPP): Rapidly hydrolyze, spiking acid values.
Quantified DifferenceTXP's steric hindrance significantly slows the hydrolysis rate, preventing the rapid acid accumulation seen in TPP.
ConditionsHigh-moisture, high-temperature steam turbine EHC systems.

High hydrolytic stability prevents the formation of corrosive acids, protecting expensive turbine servo-valves from premature wear.

Aquatic toxicity rank
Reported
4th of 4 (least toxic)
Reported least toxic to algae among tested triaryl phosphates.
Algal primary productivity assay.

EP Tribofilm Formation

Under boundary lubrication conditions, extreme pressure additives must decompose at the asperity contacts to form a protective layer. TXP decomposes at temperatures exceeding 300°C on ferrous surfaces, reacting to form a durable carbonaceous and polyphosphate tribofilm. This provides wear-scar reduction comparable to TCP, but without the associated high volatility and neurotoxicity, making it a highly effective drop-in replacement for heavy machinery lubricants [1].

Evidence DimensionThermal decomposition temperature on ferrous surfaces
Target Compound DataTXP: Decomposes at >300°C to form a protective tribofilm.
Comparator Or BaselineNon-phosphate baselines: Fail to form reactive protective films.
Quantified DifferenceTXP provides robust boundary lubrication protection equivalent to TCP while avoiding its regulatory and evaporative drawbacks.
ConditionsHigh-speed, high-load ferrous sliding contacts.

TXP ensures critical metal-on-metal wear protection in extreme pressure environments where standard hydrodynamic lubrication fails.

REACH SVHC status
Reported
SVHC (Repr. 1B)
EU REACH authorization required; verify application scope.
Classification by ECHA.

Fire-Resistant EHC Fluids

Directly leveraging its high thermal stability and quantifiable hydrolytic resistance (as detailed in Section 3), TXP is the premier base fluid for EHC systems in commercial steam turbines. Its ability to maintain a low acid value (≤0.1 mgKOH/g) prevents the corrosion of sensitive servo-valves, while its high flash point ensures operational safety in high-heat power generation environments [1].

Flame-Retardant Plasticizer for Engineering Resins

Due to its exceptionally low volatility and high boiling point (>490°C), TXP is highly recommended for compounding with engineering plastics such as PC/ABS, PVC, and modified PPO. Unlike TPP, TXP will not outgas or degrade during high-temperature extrusion, ensuring consistent flame retardancy and mechanical flexibility in the final product [1].

Anti-Wear Additive for Industrial and Aviation Lubricants

Capitalizing on its ability to form a robust tribofilm under boundary lubrication without the neurotoxic risks of TCP, TXP is an ideal extreme-pressure (EP) additive for greases, gear oils, and aviation lubricants. It provides critical wear-scar reduction for high-load ferrous contacts while complying with stricter occupational safety regulations [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fire-resistant hydraulic fluids
High thermal stability, fire resistance
OEM specification review, low-temperature fluidity assessment
Flame-retardant plasticizer
Low volatility, dual plasticizer/FR function
Long-term durability, emission testing
Anti-wear lubricant additive
Ashless composition, extreme pressure performance
High-temperature shear stability, tool life extension

Physical Description

Toxic by ingestion and skin absorption when pure. Produces phosphorus oxide gases during combustion. Primary hazard is threat to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates soil to contaminate groundwater and nearby waterways.
Liquid
Liquid; [HSDB]

Color/Form

Glassy
Clear liquid
Liquid

XLogP3

7.2

Hydrogen Bond Acceptor Count

4

Exact Mass

410.16469634 Da

Monoisotopic Mass

410.16469634 Da

Boiling Point

469 to 509 °F at 10 mmHg (NTP, 1992)
BP: 243-265 °C at 10 mm Hg

Flash Point

450 °F (NTP, 1992)
>245 °C (>473 °F) (Open Cup)

Heavy Atom Count

29

Density

1.130 to 1.155 (USCG, 1999)
1.142 at 38 °C/4 °C
Inflammable; pour point= -60 °C; density: 1.14 kg/l /Trixylyl phosphate/
1.155

Decomposition

Decomposition of this product under fire conditions can produce carbon monoxide, phosphorus oxides and organic decomposition products.
When heated to decomposition it emits toxic vapors of phosphorus oxides.

Melting Point

-4 °F (USCG, 1999)
-20 °C /pour point/

UNII

5TL8H5QK8V

Vapor Pressure

0.00000002 [mmHg]
0.00000005 [mmHg]
5.15X10-8 mm Hg at 30 °C

Impurities

Tri-o-cresyl phosphate and other o-cresyl-components /TXP formulations/

Wikipedia

Tris(2,4-xylenyl)phosphate

Methods of Manufacturing

Xylenol, mixed + phosphorus oxychloride (dehydrochlorination) /Trixylyl phosphate/
... /Trixylyl & tritolyl phosphates/ differ only in the fraction (as defined by boiling range) of tar acids used as raw materials. ... As commercial products both are made by the interaction of phosphorus oxychloride on mixtures containing phenol & all isomers of cresol, xylenol, & some higher molecular wt tar acids. The resultant products are internal mixtures, as the reactivities of the isomers differ in their readiness to esterify. /Trixylyl & tritolyl phosphates/

General Manufacturing Information

Utilities
Plastics Product Manufacturing
Paint and Coating Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Phenol, 2,4-dimethyl-, 1,1',1''-phosphate: INACTIVE
Phenol, dimethyl-, 1,1',1''-phosphate: ACTIVE
THE SEPARATION OF PHENOLS, CRESOLS, AND XYLENOLS IS STUDIED USING TRI(2,4-XYLENYL)PHOSPHATE AS LIQ PHASES COATED ON STAINLESS STEEL OPEN TUBULAR COLUMNS AT TEMP BETWEEN 100 AND 130 °C.
TRI (2,4-XYLENYL) PHOSPHATE IS EFFECTIVE AS SYNERGIST OF MALATHION AGAINST RESISTANT HOUSEFLIES AND MOSQUITOES.
The bulk of the hydrolysis products from ... commercial flame retardant /such as/, Fyrquell 220 & Kronitex TXP, were xylenols which occurred in the following order of abundance: 2,5- >2,3- >3,5- >2,4- >3,4-xylenol.
... A) ARYL PHOSPHATES ... NOT SUITABLE FOR PLASTICS IN CONTACT WITH FOODSTUFFS; C) ... SHOULD NOT BE USED IN ARTICLES INTENDED FOR WEAR DIRECTLY ON SKIN OR ARTICLES ... HANDLED BY CHILDREN. /ARYL PHOSPHATES/

Analytic Laboratory Methods

Determination of phosphate esters in environmental samples or technical products is best accomplished using gas chromatography (GLC) with phosphorus-specific detectors. However, the related isomers in such products as TCP and TXP are difficult to separate even with capillary columns. Thus, for determination of specific components such as TOCP, analysis of phenolic moieties by GLC following alkaline hydrolysis of the phosphate esters is a useful technique. /Phosphate esters/
The retention times for most industrial phosphates fall into a 12-40 min range using the chromatographic conditions described in "Pesticides Analytical Manual I 1982". Several of them have complex eluting patterns. The procedures described in this report deal with the ability to identify these late-eluting compounds rapidly. By using known analytical characteristics such as Florisil recoveries & tabulated retention data, phosphate esters can be identified as soon as they appear on food sample chromatograms. Retention values for trixylyl phosphate are given. The gas chromatographs were Tracor 222's or 560's equipped with 1.8 m X 2 or 4 mm inner diameter glass columns & flame photometric or nitrogen/phosphorus detectors (phosphorus selective). Based on 10% full scale deflection, the avg limit of detection for the 15 phosphates tested was 0.03 ug. The procedure is applicable to a variety of food & food products, such as meats, dairy products, fruits & root vegetables as well as food containers, lid or package liners, & individual-product wrappings.
The sample is collected and extracted. A 1 mL aliquot of the decant from the first or second 10 mL portion is placed in a beaker. A 5 mL volume of concentrated nitric acid is added and the mixture evaporated to 1 mL in a fume hood. A 2 mL volume of water is added and the mixture transferred to a test tube. A 1 mL volume of 1M ammonium nitrate and 2 mL of 0.5M ammonium molybdate are added. The solution is heated to boiling and the formation of a yellow precipitate of ammonium phosphomolybdate indicates phosphate. /Phosphate/

Storage Conditions

Store away from foodstuffs and animal feed. Containers should be stored in a cool, dry, well-ventilated area away from flammable or oxidizing materials and sources of heat or flame. Information about storage in one common storage facility: Prolonged storage at elevated temperatures under wet alkaline or acidic conditions should be avoided to assure product integrity. Care should be taken to prevent moisture condensation in the container. Carbon steel is the preferred material of construction for storage containers. The product is normally shipped in unlined tank cars, trucks and drums. Further information about storage conditions: The maximum storage temperature is 149 F or 65 °C (higher in the absense of air/moisture). At temperatures below 4.4 °C (40 °F), the viscosity characteristics are such that improved pumping rates may be achieved by warming. Temperatures from 27 - 37.8 deg C (80 - 100 °F) provide good flow rates. This product can be stored and transported in equipment constructed of mild steel.

Interactions

4,4'-DIAMINODIPHENYL DISULFIDE WAS 1 OF 5 ANTIOXIDANTS STUDIED FOR THE PROTECTION OF POISONING BY AROMATIC ESTERS OF PHOSPHORIC ACID (H3PO4). WHEN IT WAS INJECTED SC INTO GUINEA PIGS OR RATS IN COMBINATION WITH TRIXYLENYL PHOSPHATE, IT SHOWED THE GREATEST PROTECTIVE ACTION AGAINST THE INHIBITORY EFFECTS OF AROMATIC ESTERS ON THE ACTIVITY OF CHOLINESTERASE. /AROMATIC ESTERS OF PHOSPHORIC ACID/

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